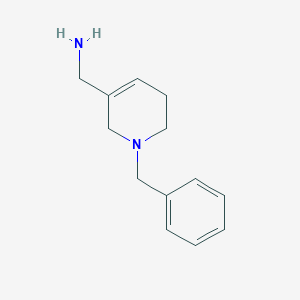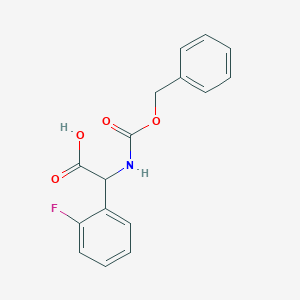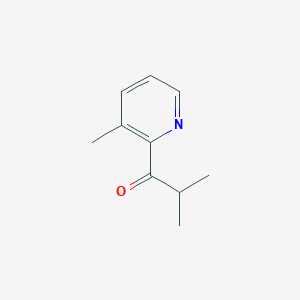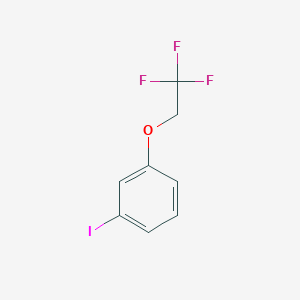
1,1,1,2,2,3,3,4,4,5,5-Undecafluorodecane
Overview
Description
1,1,1,2,2,3,3,4,4,5,5-Undecafluorodecane is a chemical compound with the molecular formula C10H11F11 . It has an average mass of 340.177 Da and a monoisotopic mass of 340.068512 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1,2,2,3,3,4,4,5,5-Undecafluorodecane include a vapor pressure of 1.8±0.3 mmHg at 25°C, an enthalpy of vaporization of 39.2±3.0 kJ/mol, a flash point of 59.8±10.2 °C, and an index of refraction of 1.318 . It also has a molar refractivity of 50.0±0.3 cm³ .Scientific Research Applications
Monolayer Formation at Air-Water Interface
Research on partially fluorinated carboxylic acids, including derivatives of 1,1,1,2,2,3,3,4,4,5,5-undecafluorodecane, has shown their ability to form stable monolayers at the air-water interface. These acids exhibit isotherm characteristics similar to hydrocarbon acids but with a higher limiting area due to the strong dipole moment of the CF2-CH2 linkage (Lehmler et al., 2001).
Mixing with Hydrocarbon Analogs
The mixing behavior of partially fluorinated acids, like 1-(perfluorobutyl)undecanoic acid, with their hydrocarbon analogs at the air-water interface has been investigated. These mixtures show a negative deviation from ideal behavior, indicating attractive interactions between the compounds in the mixed monolayer (Lehmler & Bummer, 2002).
Synthesis and Configurational Assignment
Studies on the synthesis and configurational assignment of 1,3,5-undecatriene isomers, closely related to undecafluorodecane, have provided insights into their structural behavior and potential applications in molecular chemistry (Näf et al., 1975).
Properties of Derivatives
Research on 1-oxaspiro[5.5]undecanes and related compounds has been conducted to explore their conformational analysis and anomeric effects in acetals. This is significant for understanding the molecular behavior of similar fluorinated compounds (Deslongchamps & Pothier, 1990).
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluorodecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F11/c1-2-3-4-5-6(11,12)7(13,14)8(15,16)9(17,18)10(19,20)21/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBFLPZZOMIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895194 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Perfluoropentyl)pentane | |
CAS RN |
1287702-46-8 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,2,2-trichloro-1-dimethoxyphosphorylethyl) N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3039642.png)











![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)